molecular formula C23H25NO3 B1665501 ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)- CAS No. 102559-27-3

ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-

Cat. No. B1665501
M. Wt: 363.4 g/mol
InChI Key: NNZUFNZPSQFQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, p-(5-(p-phenoxyphenoxy)pentyloxy)- is a bioactive chemical.

Scientific Research Applications

Ozonation in Water Treatment

Aniline derivatives, including ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-, are studied for their reactivity towards ozone in water treatment processes. These compounds, essential in various industries like dyestuffs and pharmaceuticals, show high reactivity with ozone, leading to efficient degradation. This process is crucial for the removal of such organic contaminants from wastewater. However, the reaction often requires multiple ozone molecules, possibly due to chain reactions that decompose ozone without compound degradation. The study of these reactions helps in optimizing ozonation processes for water purification (Tekle-Röttering et al., 2016).

Corrosion Inhibition

Aniline derivatives, including ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-, are used to synthesize copolymers that exhibit excellent corrosion inhibition properties. These copolymers, when applied as coatings on materials like carbon steel, significantly enhance their resistance to corrosion, particularly in aggressive environments like NaCl and HCl solutions. This application is vital in protecting industrial infrastructure and machinery from corrosive damage (Fu et al., 2013).

Phase Transition Studies in Liquid Crystals

Studies on compounds like ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-, contribute significantly to understanding phase transitions in liquid crystals. These studies involve analyzing various thermodynamic parameters like Sharma and Huggins parameters, which are crucial for applications in display technologies and non-linear optics. Understanding these transitions helps in the development of advanced materials with specific optical and electronic properties (Latha et al., 2011).

Electrochemical Sensors

Polymerized forms of aniline derivatives, including ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-, are used in constructing electrochemical sensors. These sensors are particularly effective in detecting substances like hydrogen peroxide, essential in various analytical and clinical applications. The stability and sensitivity of these sensors are critical for accurate and reliable measurements (Chen et al., 2009).

properties

CAS RN

102559-27-3

Product Name

ANILINE, p-(5-(p-PHENOXYPHENOXY)PENTYLOXY)-

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

4-[5-(4-phenoxyphenoxy)pentoxy]aniline

InChI

InChI=1S/C23H25NO3/c24-19-9-11-20(12-10-19)25-17-5-2-6-18-26-21-13-15-23(16-14-21)27-22-7-3-1-4-8-22/h1,3-4,7-16H,2,5-6,17-18,24H2

InChI Key

NNZUFNZPSQFQGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, p-(5-(p-phenoxyphenoxy)pentyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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